5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-2-fluoro-N-(4-(trifluoromethyl)phenyl)benzamide
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Overview
Description
5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-2-fluoro-N-(4-(trifluoromethyl)phenyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a 3,4-dimethoxyphenethyl group, a sulfamoyl group, a fluorine atom, and a trifluoromethylphenyl group. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-2-fluoro-N-(4-(trifluoromethyl)phenyl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 2-fluorobenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the intermediate with sulfamoyl chloride in the presence of a base such as triethylamine.
Attachment of the 3,4-Dimethoxyphenethyl Group: This step involves the nucleophilic substitution of the sulfamoyl intermediate with 3,4-dimethoxyphenethylamine.
Incorporation of the Trifluoromethylphenyl Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-2-fluoro-N-(4-(trifluoromethyl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-2-fluoro-N-(4-(trifluoromethyl)phenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-2-fluoro-N-(4-(trifluoromethyl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-2-fluoro-N-(4-methylphenyl)benzamide
- 5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-2-chloro-N-(4-(trifluoromethyl)phenyl)benzamide
- 5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-2-fluoro-N-(4-(trifluoromethyl)phenyl)benzoic acid
Uniqueness
The uniqueness of 5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-2-fluoro-N-(4-(trifluoromethyl)phenyl)benzamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-[2-(3,4-dimethoxyphenyl)ethylsulfamoyl]-2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F4N2O5S/c1-34-21-10-3-15(13-22(21)35-2)11-12-29-36(32,33)18-8-9-20(25)19(14-18)23(31)30-17-6-4-16(5-7-17)24(26,27)28/h3-10,13-14,29H,11-12H2,1-2H3,(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSJQCFTTNVLED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC=C(C=C3)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F4N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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